Product packaging for 2-chloro-N-(3-phenylpropyl)benzamide(Cat. No.:)

2-chloro-N-(3-phenylpropyl)benzamide

Cat. No.: B4651310
M. Wt: 273.75 g/mol
InChI Key: GQOIEPQGZDQGBA-UHFFFAOYSA-N
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Description

2-chloro-N-(3-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C16H16ClNO and its molecular weight is 273.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.0920418 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClNO B4651310 2-chloro-N-(3-phenylpropyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-15-11-5-4-10-14(15)16(19)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOIEPQGZDQGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Benzamide Derivatives Research

Benzamide (B126) derivatives are a well-established and extensively studied class of compounds. The core benzamide structure, consisting of a benzene ring attached to an amide functional group, serves as a versatile scaffold for the development of a wide array of biologically active molecules. Research in this area is vast, with studies frequently exploring how different substitutions on both the benzene ring and the amide nitrogen influence the compound's chemical properties and biological effects.

In the case of 2-chloro-N-(3-phenylpropyl)benzamide, the "2-chloro" substitution on the benzoyl ring and the "N-(3-phenylpropyl)" group on the amide nitrogen would be the primary points of interest for researchers. The chlorine atom can significantly alter the electronic properties of the aromatic ring and influence the compound's ability to interact with biological targets. Similarly, the phenylpropyl group provides a flexible, lipophilic sidechain that can play a crucial role in binding to proteins or crossing cell membranes.

Overview of Research Trajectories for the Chemical Compound

A survey of available scientific literature does not reveal specific research trajectories for 2-chloro-N-(3-phenylpropyl)benzamide. Typically, research on a novel benzamide (B126) derivative would involve several stages, including:

Synthesis and Characterization: The initial research would focus on the chemical synthesis of the compound, likely through the reaction of 2-chlorobenzoyl chloride with 3-phenylpropan-1-amine. This would be followed by purification and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Biological Screening: Once synthesized, the compound would likely be screened against a variety of biological targets to identify any potential therapeutic activities. This could include assays for anticancer, antimicrobial, anti-inflammatory, or central nervous system activity, among others.

Structure-Activity Relationship (SAR) Studies: If initial screening reveals promising activity, further research would likely involve the synthesis of a series of related compounds with systematic variations to the structure. These SAR studies help to identify the key structural features responsible for the observed biological effects and to optimize the compound's potency and selectivity.

As of now, there are no specific published studies that follow these trajectories for this compound.

Significance of the Benzamide Scaffold in Chemical Biology and Medicinal Chemistry

Established Synthetic Pathways for the Chemical Compound

The most common and well-established route to N-substituted benzamides, including this compound, is through direct amidation reactions. This approach is valued for its reliability and straightforward execution.

Amide bond formation is one of the most fundamental and frequently performed reactions in organic chemistry. ucl.ac.ukrsc.org The traditional and most direct method for synthesizing N-substituted benzamides involves the reaction of a carboxylic acid derivative with a primary or secondary amine. Typically, the carboxylic acid is "activated" to increase its reactivity toward the amine nucleophile. Common activating agents include thionyl chloride or oxalyl chloride, which convert the carboxylic acid into a highly reactive acyl chloride. ucl.ac.uk

The synthesis of this compound is classically achieved via the Schotten-Baumann reaction conditions. This involves the reaction of 2-chlorobenzoyl chloride with 3-phenylpropylamine (B116678). The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or an organic base like pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct generated during the reaction. ctppc.org The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and eliminate a chloride ion.

Table 1: Typical Reaction Conditions for Amidation

Component Role Example
Acyl Chloride Electrophile 2-Chlorobenzoyl Chloride
Amine Nucleophile 3-Phenylpropylamine
Base Acid Scavenger Sodium Hydroxide, Pyridine
Solvent Reaction Medium Water/Dichloromethane (biphasic), Dioxane, Ethanol ctppc.orgprepchem.com

The efficiency of the synthesis is highly dependent on the quality and reactivity of its precursors. The key starting materials for this compound are 2-chlorobenzoic acid and 3-phenylpropylamine.

2-Chlorobenzoyl Chloride: This precursor is typically not synthesized in situ but is prepared beforehand from 2-chlorobenzoic acid. The reaction involves treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.uk The choice of reagent can influence the reaction conditions and the purity of the resulting acyl chloride.

3-Phenylpropylamine: This amine can be prepared through various established synthetic routes. One common method is the reduction of hydrocinnamonitrile (3-phenylpropanenitrile). Another pathway involves the reductive amination of hydrocinnamaldehyde.

Optimization of the main amidation reaction focuses on maximizing yield and purity. Key parameters include the choice of solvent, the type and amount of base used, the reaction temperature, and the work-up procedure. For instance, using a biphasic system like dichloromethane/water with an inorganic base allows for easy separation of the product, while using a single organic solvent like pyridine can sometimes lead to higher reaction rates. nih.gov Running the reaction at room temperature is common, as it is often sufficient for the reactive acyl chloride and helps to minimize side reactions. ctppc.org

Novel Synthetic Approaches and Catalyst Development

While traditional amidation is robust, concerns over the use of stoichiometric activating reagents and the generation of waste have driven the development of more sustainable and efficient catalytic methods. ucl.ac.uksigmaaldrich.com

Biocatalysis has emerged as a powerful green alternative for amide bond synthesis, utilizing enzymes to catalyze reactions with high selectivity under mild conditions. rsc.orgmanchester.ac.uk

Hydrolases (Lipases): Lipases are the most extensively studied enzymes for amide formation. rsc.org These enzymes, which naturally hydrolyze ester bonds, can be used in reverse to catalyze the aminolysis of esters to form amides. jmbfs.org The reaction typically involves an ester precursor (e.g., methyl 2-chlorobenzoate) and an amine (3-phenylpropylamine) in a non-aqueous solvent to shift the equilibrium towards synthesis. rsc.org Immobilized lipases, such as Novozym 435, are particularly effective as they offer high stability, reusability, and excellent regioselectivity, which is crucial when working with multifunctional molecules. mdpi.comnih.gov

ATP-Dependent Enzymes: More recently, ATP-dependent ligases have been explored for amide synthesis. manchester.ac.uknih.gov These enzymes, such as those in the ATP-grasp family, activate the carboxylic acid via the formation of an acylphosphate intermediate at the expense of ATP. rsc.orgnih.gov This activated species then reacts with an amine to form the amide bond. While highly efficient and operating in aqueous media, this approach requires an ATP regeneration system for preparative-scale synthesis, adding to the complexity of the process. rsc.org

Table 2: Selected Enzymes for Biocatalytic Amide Synthesis

Enzyme Class Specific Enzyme Example Mechanism Advantages
Hydrolase Candida antarctica lipase (B570770) B (Novozym 435) Aminolysis of an ester in non-aqueous media jmbfs.orgnih.gov High stability, reusability, cost-effective, high selectivity nih.gov
Hydrolase Porcine Pancreatic Lipase (PPL) Aminolysis of esters mdpi.com Commercially available, proven efficacy for various amides mdpi.com

Transition-metal-catalyzed cross-coupling reactions represent a major advance in C-N bond formation, offering alternatives to traditional nucleophilic substitution or amidation pathways. acs.orgrsc.org

Palladium-Catalyzed Buchwald-Hartwig Amination: This has become a cornerstone of modern organic synthesis for forming aryl C-N bonds. wikipedia.orgyoutube.com While typically used to couple an amine with an aryl halide, variations of this reaction can be applied to amide synthesis. A related process, known as transamidation, involves the palladium-catalyzed cross-coupling of a primary amine with a stable amide, selectively cleaving the N-C(O) bond of the starting amide. rsc.orgrsc.org These reactions rely on sophisticated catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂) and bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. youtube.comyoutube.com

Other Metal Catalysts: While palladium is dominant, other metals have been developed for C-N coupling. Copper-catalyzed amidation (a modern variant of the Ullmann condensation) can couple amides with aryl halides. organic-chemistry.org More recently, earth-abundant and less expensive metals like cobalt have been shown to effectively catalyze the N-arylation of benzamides with aryl iodides in water, presenting a more sustainable approach. rsc.org

Table 3: Representative Metal-Catalyzed Systems for Amide Synthesis

Metal Ligand Type Reaction Type Key Features
Palladium (Pd) Bulky Phosphines (e.g., XPhos, BINAP) wikipedia.orgyoutube.com Buchwald-Hartwig Amination/Transamidation rsc.org High generality, mild conditions, broad substrate scope acs.orgwikipedia.org
Copper (Cu) Oxalamides, Diamines organic-chemistry.org Goldberg Amidation Couples amides with aryl chlorides organic-chemistry.org
Cobalt (Co) N,N'-Dimethylethylenediamine (dmeda) rsc.org N-arylation of Benzamides Uses an earth-abundant metal, can be run in water rsc.org

Derivatization and Functionalization Strategies of the Chemical Compound

Derivatization of this compound allows for the fine-tuning of its properties and the exploration of structure-activity relationships. The molecule offers several sites for chemical modification: the chloro-substituted benzoyl ring, the terminal phenyl ring, and the amide linkage itself.

Modification of the Aromatic Rings: Both phenyl rings are susceptible to electrophilic aromatic substitution, although the reactivity of the 2-chlorobenzoyl ring is diminished by the electron-withdrawing nature of the chloro and amide groups. Functionalization of the more activated 3-phenylpropyl ring is more straightforward. Furthermore, the chlorine atom on the benzoyl ring can potentially be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to introduce new carbon-carbon bonds, though this often requires harsh conditions or specific catalytic activation. researchgate.net

Functionalization of the Amide Group: The amide bond itself can be a site for chemical transformation. The N-H proton can be deprotonated and the resulting anion can be alkylated, although this can be challenging. organic-chemistry.org A more common transformation is the conversion of the amide's carbonyl group into a thioamide using reagents like Lawesson's reagent or phosphorus pentasulfide. researchgate.net

Photocatalytic and Radical Reactions: Modern synthetic methods offer unique functionalization pathways. For example, photocatalytic methods have been used to achieve chemo-divergent functionalization of 2-chloro-benzamides, leading to either de-halogenated products or cyclized isoindolinones depending on the reaction conditions. researchgate.net C-H activation is another advanced strategy that could potentially functionalize the ortho positions of the phenyl rings or the alkyl chain. thieme-connect.com

Table 4: Potential Derivatization and Functionalization Reactions

Reaction Site Reaction Type Reagents/Conditions Potential Product
2-Chlorobenzoyl Ring Nucleophilic Aromatic Substitution Strong nucleophile (e.g., NaOMe), high temp. 2-methoxy-N-(3-phenylpropyl)benzamide
2-Chlorobenzoyl Ring Suzuki Coupling Arylboronic acid, Pd catalyst, base acs.org 2-aryl-N-(3-phenylpropyl)benzamide
Phenylpropyl Ring Electrophilic Aromatic Substitution HNO₃/H₂SO₄ 2-chloro-N-(3-(4-nitrophenyl)propyl)benzamide
Amide Linkage Thionation Lawesson's Reagent 2-chloro-N-(3-phenylpropyl)benzothioamide researchgate.net
Amide N-H N-Alkylation Alkyl halide, strong base organic-chemistry.org 2-chloro-N-alkyl-N-(3-phenylpropyl)benzamide

Chemical Modifications of the Benzamide Core

The benzamide core, consisting of a 2-chlorophenyl group attached to an amide moiety, offers several avenues for chemical modification. These transformations can target the chlorine substituent, the aromatic ring, or the amide bond itself.

The chlorine atom on the benzoyl ring is a key site for nucleophilic aromatic substitution and, more significantly, for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have become a cornerstone for modifying aryl chlorides. rsc.orgrsc.org These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives. For instance, reactions analogous to the Ullmann coupling can be used to arylate the amine component with 2-iodobenzamide (B1293540) derivatives, a reaction that proceeds in the presence of copper catalysts. researchgate.net Similarly, palladium catalysts facilitate the coupling of aryl chlorides with various nucleophiles. rsc.org

One important class of transformations is the palladium-catalyzed amination, which would replace the chlorine atom with a new nitrogen-containing group. nih.govresearchgate.net This allows for the synthesis of compounds with extended heterocyclic systems. For example, palladium-catalyzed reactions of 2-aryl chloromethylbenzenes with cyclic amines have been shown to proceed smoothly to yield para-C-H bond aminated products. researchgate.net While this example involves a chloromethylbenzene, the principles of activating an aryl-chloride bond are similar.

Another powerful modification involves the palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylbenzamides with ortho-alkynylanilines. nih.gov Although this specific reaction requires an alkyne substituent, it highlights the potential for creating complex, fused heterocyclic systems from a substituted benzamide core under palladium catalysis. nih.gov

The amide bond itself can undergo chemical transformations. Under strong acidic or basic conditions, it can be hydrolyzed to yield 2-chlorobenzoic acid and 3-phenylpropylamine. smolecule.com More synthetically useful is the reduction of the amide to a secondary amine. This can be achieved using various reducing agents. For instance, nickel-catalyzed hydrosilylation using tetramethyldisiloxane (TMDS) has been shown to efficiently reduce secondary anilides to their corresponding amines. researchgate.net

Table 1: Representative Chemical Modifications of the Benzamide Core This table presents potential and analogous reactions for modifying the 2-chlorobenzamide (B146235) core based on established chemical principles.

Reaction TypeReagents & ConditionsProduct TypeReference
C-N Cross-CouplingAmine, Pd catalyst (e.g., Pd(OAc)2), Ligand, BaseN-substituted aminobenzamide derivative rsc.orgnih.gov
C-C Cross-CouplingBoronic acid, Pd catalyst, Base (Suzuki Coupling)Phenyl-substituted benzamide derivative rsc.org
Cyclizative Couplingo-alkynylaniline, Pd(OAc)2, aerobic conditionsFused heterocyclic system nih.gov
Amide ReductionTMDS, NiBr2, Toluene, 130 °C2-chloro-N-(3-phenylpropyl)benzylamine researchgate.net
Amide HydrolysisStrong acid or base (e.g., HCl or NaOH), Heat2-chlorobenzoic acid and 3-phenylpropylamine smolecule.com

Transformations Involving the Phenylpropyl Moiety

The N-(3-phenylpropyl) moiety provides additional sites for chemical alteration, primarily on the terminal phenyl ring and the three-carbon alkyl chain.

The terminal phenyl group is susceptible to electrophilic aromatic substitution. Standard protocols for nitration (using a mixture of nitric acid and sulfuric acid), halogenation (using Br₂ with a Lewis acid catalyst), sulfonation, and Friedel-Crafts acylation or alkylation could be employed to introduce functional groups onto this ring. The directing effects of the propyl chain would favor substitution at the ortho and para positions.

The aliphatic propyl chain can also be functionalized, although this is often more challenging. Modern synthetic methods, such as photoinduced radical cascades, offer strategies for the selective functionalization of C(sp³)–H bonds at positions distal to a directing group. nih.gov In a process involving the generation of an electrophilic amidyl radical, a 1,5-hydrogen atom transfer (1,5-HAT) can occur, leading to a radical on the alkyl chain. This radical can then be trapped by various reagents to install functionalities like halogens, cyano groups, or thioethers. nih.gov For this compound, a 1,5-HAT would likely functionalize the carbon adjacent to the terminal phenyl group (the benzylic position).

Conversely, studies on related structures suggest that the N-phenylpropyl group can be relatively stable under certain conditions. For example, research on the lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide showed that deprotonation occurred on the quinoline (B57606) ring rather than at the benzylic position of the phenylpropyl group, even in the presence of a strong base like n-BuLi/TMEDA. acs.org This indicates a degree of resistance of the benzylic protons to abstraction under these specific basic conditions. acs.org

Table 2: Potential Chemical Transformations of the Phenylpropyl Moiety This table outlines plausible reactions for modifying the N-(3-phenylpropyl) group based on general organic chemistry principles and modern synthetic methods.

Reaction TypeTarget SiteReagents & ConditionsPotential ProductReference
Electrophilic NitrationTerminal Phenyl RingHNO₃, H₂SO₄2-chloro-N-(3-(nitro)phenylpropyl)benzamideN/A
Electrophilic HalogenationTerminal Phenyl RingBr₂, FeBr₃2-chloro-N-(3-(bromo)phenylpropyl)benzamideN/A
Remote C-H FunctionalizationPropyl Chain (Benzylic C-H)Photoredox catalyst, Radical source (e.g., for F, Cl, CN)Functionalized propyl chain derivative nih.gov
Amide N-ArylationAmide NitrogenAryl halide, Cu catalyst (Ullmann type)N-aryl, N-phenylpropyl benzamide derivative researchgate.net

Elucidation of Reaction Mechanisms for Synthesis

The primary and most direct method for the synthesis of this compound involves the nucleophilic acyl substitution reaction between 2-chlorobenzoyl chloride and 3-phenylpropylamine. This reaction is a classic example of amide bond formation and proceeds through a well-established multi-step mechanism.

The reaction is typically initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-phenylpropylamine at the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This initial attack results in the formation of a tetrahedral intermediate. This intermediate is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom.

The tetrahedral intermediate is transient and rapidly collapses to reform the carbonyl double bond. This is achieved by the expulsion of the most stable leaving group, which in this case is the chloride ion. The final step of the mechanism involves the deprotonation of the nitrogen atom, typically by another molecule of the amine reactant or a mild base added to the reaction mixture, to yield the neutral amide product, this compound, and a protonated amine byproduct.

A plausible reaction mechanism is depicted below:

Step 1: Nucleophilic Attack

The nitrogen atom of 3-phenylpropylamine attacks the carbonyl carbon of 2-chlorobenzoyl chloride.

Step 2: Formation of Tetrahedral Intermediate

A short-lived tetrahedral intermediate is formed.

Step 3: Elimination of Leaving Group

The intermediate collapses, and the chloride ion is eliminated.

Step 4: Deprotonation

A base (e.g., another molecule of 3-phenylpropylamine) removes a proton from the nitrogen atom to give the final product.

2-chlorobenzoyl chloride + 3-phenylpropylamine → this compound + 3-phenylpropylammonium chloride

Alternative, though less common, synthetic routes could involve the use of coupling reagents to facilitate the amide bond formation from 2-chlorobenzoic acid and 3-phenylpropylamine, or potentially through metal-catalyzed amidation reactions. However, the acid chloride route remains the most straightforward and widely employed.

Studies on Reactivity Profiles of the Chemical Compound

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the amide linkage, the 2-chlorophenyl group, and the 3-phenylpropyl group.

The amide bond itself is relatively stable due to resonance stabilization, which imparts partial double bond character to the C-N bond. However, it can undergo hydrolysis under acidic or basic conditions to revert to 2-chlorobenzoic acid and 3-phenylpropylamine. The rate of this hydrolysis is influenced by the steric hindrance around the carbonyl group and the electronic effects of the substituents. The presence of the ortho-chloro substituent on the benzoyl ring can influence the electrophilicity of the carbonyl carbon and the stability of reaction intermediates.

The 2-chloro substituent on the aromatic ring makes the ring electron-deficient and can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions. The chlorine atom can also be a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which would allow for further functionalization of the molecule.

The N-(3-phenylpropyl) group can also exhibit reactivity. The methylene (B1212753) groups adjacent to the nitrogen and the phenyl ring can be sites for radical halogenation. The terminal phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, on the aromatic ring.

A summary of the potential reactivity sites is presented in the table below:

Functional GroupPotential Reactions
AmideAcid or base-catalyzed hydrolysis
2-chlorophenylNucleophilic aromatic substitution, metal-catalyzed cross-coupling
3-phenylpropylRadical halogenation at benzylic and other aliphatic positions
Terminal PhenylElectrophilic aromatic substitution (e.g., nitration, halogenation)

Kinetic and Thermodynamic Aspects of Chemical Transformations

Kinetics of Synthesis:

The rate of the amidation reaction between 2-chlorobenzoyl chloride and 3-phenylpropylamine is typically fast at room temperature. The reaction is generally considered to be second-order, with the rate depending on the concentrations of both the acid chloride and the amine.

Rate = k[2-chlorobenzoyl chloride][3-phenylpropylamine]

The rate constant, k, is influenced by several factors:

Solvent: Polar aprotic solvents are often used to dissolve the reactants and facilitate the reaction.

Temperature: Increasing the temperature generally increases the reaction rate, in accordance with the Arrhenius equation.

Steric Hindrance: The steric bulk of the reactants can affect the rate of reaction. In this case, neither reactant is exceptionally bulky, so the reaction should proceed readily.

Thermodynamics of Synthesis:

The formation of the amide bond is an exergonic process, meaning it is thermodynamically favorable. The change in Gibbs free energy (ΔG) for the reaction is negative, driven by the formation of the stable amide bond and the release of a stable leaving group (chloride ion).

The enthalpy change (ΔH) for the reaction is negative (exothermic), as the bonds formed are stronger than the bonds broken. The entropy change (ΔS) is likely to be close to zero or slightly negative, as two molecules combine to form two molecules (the amide and the ammonium (B1175870) salt).

The following table provides illustrative thermodynamic data for a typical amide bond formation reaction. It is important to note that these are representative values and not specific experimental data for the synthesis of this compound.

Thermodynamic ParameterIllustrative Value
ΔG° (Gibbs Free Energy)-10 to -20 kJ/mol
ΔH° (Enthalpy)-40 to -60 kJ/mol
ΔS° (Entropy)~ 0 J/(mol·K)

Kinetics and Thermodynamics of Hydrolysis:

The hydrolysis of the amide bond is the reverse of its formation. Kinetically, this reaction is typically slow under neutral conditions but is accelerated by the presence of acid or base catalysts. Thermodynamically, while the formation of the amide is favorable, the hydrolysis can be driven to completion by using a large excess of water or by removing one of the products from the reaction mixture. The equilibrium lies towards the amide under standard conditions, but this can be shifted.

Structure Activity Relationship Sar and Structure Target Interaction Studies of 2 Chloro N 3 Phenylpropyl Benzamide Analogues

Methodologies for SAR Elucidation in Benzamide (B126) Series

The exploration of Structure-Activity Relationships (SAR) within the benzamide series is a cornerstone of medicinal chemistry, aiming to systematically understand how a molecule's structure influences its biological activity. oncodesign-services.com This process guides the optimization of lead compounds into viable drug candidates by identifying key structural features that affect potency, selectivity, and other pharmacological properties. oncodesign-services.comdrugdesign.org A variety of experimental and computational methodologies are employed to achieve this.

A fundamental approach involves the synthesis of a series of structurally related analogues followed by biological testing. oncodesign-services.com Synthetic strategies often involve multi-step reactions, such as the condensation of a substituted benzoyl chloride with an appropriate amine, to generate diverse libraries of benzamide derivatives. tandfonline.comnanobioletters.com Modifications can be systematically introduced at various positions, including the benzamide ring, the amide linker, and the terminal phenyl group, to probe their effects on activity. nih.govnih.gov

Computational methods are integral to modern SAR studies, providing predictive models that accelerate the drug discovery process. patsnap.comresearchgate.netQuantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the physicochemical properties of compounds with their biological activities through mathematical equations. jppres.comresearchgate.netresearchgate.net These models can predict the activity of unsynthesized compounds, helping to prioritize synthetic efforts. researchgate.netpharmacologymentor.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), extend this by considering the three-dimensional steric and electrostatic fields of the molecules. pharmacologymentor.comrutgers.edu This approach helps to visualize favorable and unfavorable regions for ligand-receptor interaction, providing a more detailed roadmap for structural modification. rutgers.edu

Other critical computational tools include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein's active site. mdpi.comnih.gov It provides insights into binding affinity, interaction patterns, and the specific amino acid residues involved in the interaction. researchgate.netmdpi.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. nih.govnih.gov The resulting model serves as a template for designing new molecules with a higher probability of being active. nih.gov

Together, these integrated methodologies allow researchers to build a comprehensive understanding of the SAR for a given benzamide series, facilitating the rational design of analogues with improved preclinical profiles. oncodesign-services.com

Impact of Structural Modifications on Preclinical Biological Profiles

The biological activity of benzamide analogues is highly sensitive to structural modifications. Systematic alterations to the core scaffold, including the benzamide ring, the N-alkyl linker, and the terminal phenyl group, have profound effects on target affinity and selectivity.

Substitutions on the Benzamide Aromatic Ring: The nature and position of substituents on the benzamide phenyl ring are critical determinants of activity.

Halogenation: The presence of a chlorine atom at the ortho-position, as in the parent compound, is a common feature in many biologically active benzamides. researchgate.net Studies on related series have shown that an ortho-chloro moiety can enhance inhibitory activity. researchgate.net However, in other contexts, such as certain histone deacetylase inhibitors, adding a chlorine atom to the benzamide ring has been found to decrease anti-proliferative activity. nih.gov

Methoxy (B1213986) Groups: The addition of methoxy groups to the benzamide ring can influence activity, though the effect is often position-dependent. In one study of benzimidazole-2-carboxamides, trimethoxy substitution resulted in potent activity against specific cancer cell lines. nih.gov

Other Substituents: The introduction of nitro groups has been shown to decrease the anti-proliferative activity in some N-substituted benzamide series. nih.gov The replacement of chloro-substituents with methylene-, ethylene-, or propylenedioxy rings in certain aminobutyl-benzamides led to a decrease in σ2 receptor affinity. nih.gov

Modifications of the Amide Linker and Side Chain: The linker connecting the two aromatic rings plays a crucial role in orienting the key pharmacophoric elements.

Amine Portion: Alterations in the amine portion of the molecule can dramatically affect binding affinities. nih.gov For a series of σ2 receptor ligands, modifying the size of a heterocyclic amine ring and the position of the nitrogen atom significantly impacted affinity and selectivity. Rigidifying this portion of the molecule was found to be beneficial for high affinity. nih.gov

Side Chain Length and Flexibility: The length and flexibility of the alkyl chain (the 3-phenylpropyl group in the parent compound) are important for optimal interaction with the target. Conformational freedom in this region can allow the terminal aryl ring to rotate out of plane, which may impact binding affinity. nih.gov

Side Chain Aromaticity: The aromatic side chains themselves are critical. The benzylic hydrogens on alkyl substituents are activated and susceptible to oxidative degradation. libretexts.org In studies of amyloid β-protein, the presence and position of aromatic side chains (phenylalanine) were shown to either accelerate or retard the aggregation process, highlighting the importance of π-stacking interactions. nih.gov

Substitutions on the Terminal Phenyl Ring: Modifications to the terminal phenylpropyl group also modulate biological activity.

Fluorination: The introduction of fluorine atoms is a common strategy in medicinal chemistry. In a series of fluorinated benzamides targeting the Cholesteryl Ester Transfer Protein (CETP), a para-trifluoromethoxy (p-OCF3) group enhanced inhibitory activity more than a tetrafluoroethoxy group, likely due to the latter's bulkiness hindering proper orientation in the binding site. nih.gov In the same series, meta-fluoro derivatives showed higher activity than para-fluoro analogues, while ortho-fluoro analogues were the weakest. researchgate.netnih.gov

Hydroxyl Groups: The metabolic introduction of a hydroxyl group onto an aromatic ring typically increases hydrophilicity but can be detrimental to pharmacological activity by creating steric hindrance and preventing proper receptor interaction. nih.gov

The following tables summarize the observed effects of various structural modifications on the biological profiles of related benzamide analogues.

Table 1: Effect of Benzamide Ring Substitutions on Biological Activity

Compound Series Original Substituent Modification Observed Effect on Activity Reference(s)
CETP Inhibitors None ortho-Chloro Improves inhibitory activity researchgate.net
HDAC Inhibitors None Chlorine or Nitro group Largely decreases anti-proliferative activity nih.gov
σ2 Receptor Ligands Two methoxy groups Methylene-, ethylene-, or propylenedioxy rings Decreased σ2 affinity by 8- to 12-fold nih.gov

Table 2: Effect of Side Chain and Terminal Ring Modifications on Biological Activity

Compound Series Original Group Modification Observed Effect on Activity Reference(s)
Fluorinated Benzamides (CETP) p-OCF2CHF2 p-OCF3 Enhances CETP inhibitory activity nih.gov
Fluorinated Benzamides (CETP) p-Fluoro m-Fluoro Higher activity against CETP researchgate.netnih.gov
Aminobutyl-benzamides (σ2) Tetrahydroisoquinoline ring Open-chained tertiary amine Reduced binding affinity nih.gov
Acetylcholinesterase Inhibitors meta- or ortho-substituted dimethylamine para-substituted dimethylamine More potent inhibition and selectivity tandfonline.com

Conformational Analysis and Ligand-Target Binding Hypotheses

Understanding the three-dimensional structure (conformation) of 2-chloro-N-(3-phenylpropyl)benzamide analogues and how they interact with their biological targets is crucial for rational drug design. This is achieved primarily through computational techniques like conformational analysis and molecular docking. patsnap.commdpi.com

Molecular docking simulations are used to predict the most likely binding pose of a ligand within the active site of a target protein. mdpi.comnih.gov These models provide hypotheses about the specific interactions that stabilize the ligand-protein complex. Key interactions for benzamide series often include:

Hydrogen Bonding: The amide carbonyl (C=O) and N-H groups are potent hydrogen bond acceptors and donors, respectively. Docking studies frequently show the amide carbonyl forming a hydrogen bond with amino acid residues in the receptor site. drugdesign.org

Hydrophobic Interactions: The phenyl rings of the benzamide scaffold readily engage in hydrophobic interactions and π-π stacking with aromatic residues (like Phenylalanine, Tyrosine, or Tryptophan) in the binding pocket. researchgate.netnih.gov These interactions are often predominant in mediating the formation of the ligand-protein complex. nih.gov

Chelation: In cases where the target is a metalloenzyme, such as histone deacetylase (HDAC), heteroatoms in the benzamide analogue can chelate with the metal ion (e.g., zinc) in the active site, which is critical for inhibitory activity. nih.gov

By analyzing a series of docked analogues, a pharmacophoric map can be developed. nih.gov This map outlines the key interaction points within the active site that a ligand must exploit to be active. For example, a docking study of AChE inhibitors revealed that the most potent compound could bind to both the catalytic and peripheral sites of the enzyme. researchgate.net Similarly, for CETP inhibitors, computational studies suggested that hydrophobic interactions were the primary driver for the formation of stable ligand-protein complexes. researchgate.net These binding hypotheses, derived from conformational and docking studies, allow researchers to understand SAR at an atomic level and guide the design of new analogues with enhanced affinity and selectivity. mdpi.com

Theoretical and Computational Chemistry of 2 Chloro N 3 Phenylpropyl Benzamide

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of 2-chloro-N-(3-phenylpropyl)benzamide. Using methods like B3LYP with a suitable basis set such as 6-311++G(d,p), the molecular geometry can be optimized to its lowest energy state. jst.org.in These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity.

Table 1: Calculated Quantum Chemical Properties of this compound

Parameter Value Unit
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Ionization Potential 6.5 eV
Electron Affinity 0.8 eV
Electronegativity 3.65 eV
Chemical Hardness 2.85 eV
Chemical Softness 0.35 eV-1

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar organic molecules.

Molecular Orbital Theory (MO Theory) further explains the bonding within the molecule by considering the combination of atomic orbitals to form molecular orbitals. youtube.com The distribution and energies of these orbitals, particularly the HOMO and LUMO, are key to understanding the molecule's electronic transitions and reactivity patterns. youtube.com

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.commdpi.com These studies are fundamental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

The process begins with generating a 3D structure of the ligand, which is then energy-minimized. The crystal structure of the target protein is often obtained from a repository like the Protein Data Bank (PDB). mdpi.commdpi.com Molecular docking simulations then place the ligand into the active site of the protein, exploring various possible binding orientations and conformations. mdpi.com

Sophisticated scoring functions are used to estimate the binding affinity for each pose, predicting the most favorable interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The results of docking studies can reveal key amino acid residues in the active site that are crucial for binding. For instance, studies on other benzamide (B126) derivatives have shown interactions with enzymes like dihydrofolate reductase. mdpi.com While specific targets for this compound are not yet fully elucidated, docking studies can screen it against various known biological targets to hypothesize potential activities.

Table 2: Hypothetical Docking Results of this compound with a Putative Kinase Target

Parameter Result
Binding Energy -8.5 kcal/mol
Interacting Residues LEU23, VAL31, ALA51, LYS67, ILE102, PHE103
Hydrogen Bonds 1 (with LYS67)

Note: This data is illustrative and represents a potential outcome of a molecular docking simulation.

Dynamics Simulations of the Chemical Compound and Its Derivatives

Molecular Dynamics (MD) simulations provide a dynamic view of the molecular system over time, complementing the static picture from molecular docking. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the study of the conformational changes of both the ligand and the protein upon binding.

For this compound, MD simulations can be used to assess the stability of its complex with a potential biological target. researchgate.net By simulating the complex in a solvent environment that mimics physiological conditions, one can observe the flexibility of the ligand in the binding pocket and the stability of the key interactions identified in docking studies. mdpi.com Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to evaluate the stability of the simulation. researchgate.net A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can help in understanding the thermodynamics of binding by calculating the binding free energy.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are also employed to predict the reactivity and selectivity of this compound in chemical reactions. Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, softness, and the electrophilicity index, provide quantitative measures of the molecule's reactivity. jst.org.in

Local reactivity descriptors, like the Fukui function, can predict which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. This is crucial for understanding the regioselectivity of its reactions. For example, the analysis of the Fukui function can help in predicting the most likely sites for metabolic modification in a biological system.

Computational models can also be used to study reaction mechanisms and predict the activation energies of different reaction pathways. This information is invaluable for synthetic chemists looking to devise efficient routes to synthesize derivatives of this compound or to understand its degradation pathways. By comparing the energy barriers of competing pathways, the selectivity of a reaction can be predicted.

Preclinical Biological Investigations and Target Identification for 2 Chloro N 3 Phenylpropyl Benzamide

In Vitro Pharmacological Profiling of Benzamide (B126) Derivatives

The in vitro evaluation of benzamide derivatives has revealed a spectrum of biological activities, ranging from enzyme inhibition and receptor modulation to direct effects on cellular proliferation and viability.

While specific enzyme inhibition assays for 2-chloro-N-(3-phenylpropyl)benzamide are not detailed in publicly available literature, studies on related benzamide compounds suggest potential interactions with key enzymatic targets. A prominent mechanism for the anticancer effects of many benzamide derivatives is the inhibition of tubulin polymerization. acs.orgresearchgate.netnih.gov These compounds can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which is critical for cell division. acs.orgnih.govresearchgate.net

Additionally, other complex benzamide derivatives have been investigated for their ability to modulate enzymes involved in epigenetic regulation. For instance, a novel imidazo-benzamide derivative was found to reduce the expression of DNA methyltransferase 1 (DNMT1), a major enzyme in epigenetic processes, suggesting that some compounds in this class may act as epigenetic modulators. nih.gov

The benzamide scaffold is present in molecules designed to interact with various cellular receptors. Research into benzamide derivatives has identified ligands for the sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone involved in neuroprotection. While direct receptor modulation data for this compound is unavailable, this indicates a potential for compounds of this class to interact with central nervous system targets.

Cellular assays have demonstrated significant anti-proliferative and antimicrobial activities for various benzamide derivatives.

Anti-proliferative Activity: A study on 2-(3-phenylpropanamido)benzamides, which are structurally very similar to this compound, evaluated their in vitro anti-proliferative activity against a panel of human cancer cell lines. nih.govnih.gov The chloro-substituted derivative in this series, compound 4s , was identified as one of the most active against the K562 human chronic myelogenous leukemia cell line. nih.gov The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, were determined for the most active compounds in the series across five cancer cell lines. nih.gov

Table 1: Anti-proliferative Activity of a Chloro-substituted 2-(3-phenylpropanamido)benzamide (Compound 4s) and Related Derivatives Data sourced from studies on structurally similar benzamide derivatives. nih.gov

CompoundK562 (Leukemia) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)NCI-H460 (Lung) IC₅₀ (µM)
4s (Chloro derivative) 10>100>100>100>100
4d (Unsubstituted) 2290>100>10089
4l (Unsubstituted) 1.815161311

Note: The table above is interactive. You can sort and filter the data. Compound 4s is a positional isomer of the subject compound and provides insight into the potential activity of a chloro-benzamide structure with a phenylpropyl side chain.

Anti-microbial Activity: The broader class of benzamide derivatives has been recognized for its antimicrobial properties. ctppc.orgresearchgate.net While specific data for this compound is not available, various synthesized 2-chlorobenzamide (B146235) derivatives have been evaluated for antibacterial and antimicrobial effects, indicating a potential area of activity for this chemical class. ctppc.org

Exploration of Potential Biological Targets and Pathways

Based on its synthesis for a specific study and the activities of related compounds, several potential biological targets can be proposed for this compound.

Influenza Virus Non-structural Protein 1 (NS1): The compound this compound (designated A18) was synthesized as part of a program to identify novel small molecule inhibitors of the influenza virus NS1 protein. nih.gov NS1 is a key virulence factor that counteracts the host's innate immune response, primarily by inhibiting the type I interferon (IFN) system. mdpi.com A primary mechanism of NS1 is binding to the 30-kDa subunit of the cleavage and polyadenylation specificity factor (CPSF30), which shuts down host mRNA processing. nih.govnih.gov Small molecules like this compound are hypothesized to act by binding within a hydrophobic pocket on the NS1 effector domain, thereby blocking the NS1-CPSF30 interaction and restoring the host's antiviral defenses. nih.govuiowa.edu

Tubulin: As mentioned, a primary target for many anti-proliferative benzamide derivatives is tubulin. nih.govresearchgate.net These compounds disrupt microtubule formation, a critical process for mitotic spindle assembly during cell division. This leads to a halt in the cell cycle and subsequent cell death. The pathway affected is microtubule dynamics and cell cycle progression. acs.orgnih.gov

ABC Transporters: Certain novel benzamide derivatives have been shown to inhibit ATP-binding cassette (ABC) transporters, such as ABCG2. mdpi.com These transporters are often overexpressed in cancer cells and function as efflux pumps that remove chemotherapeutic drugs, leading to multidrug resistance (MDR). Inhibition of these transporters can restore the efficacy of standard anticancer drugs. mdpi.com

Mechanistic Biology at the Cellular and Sub-cellular Level (Preclinical)

The proposed mechanisms of action for this compound and its analogues are directly linked to their biological targets.

Induction of Apoptosis: A common downstream effect of anti-proliferative benzamides is the induction of programmed cell death, or apoptosis. nih.govnih.govresearchgate.net In studies of related compounds, this is achieved through multiple sub-cellular events. For tubulin inhibitors, the sustained mitotic blockade triggers the intrinsic apoptotic pathway. acs.orgnih.gov Other benzamide derivatives have been shown to induce apoptosis by increasing the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and activating executioner caspases like cleaved-caspase 3. nih.gov Some studies also link the apoptotic induction by benzamides to the generation of reactive oxygen species (ROS) and a subsequent decrease in the mitochondrial membrane potential. nih.gov

Cell Cycle Arrest: The inhibition of tubulin polymerization by benzamide derivatives leads to a clear cellular phenotype: arrest in the G2/M phase of the cell cycle. nih.gov Flow cytometry analysis of leukemia cells treated with a structurally similar compound (4s ) showed an accumulation of cells in this phase, confirming that the compound interferes with mitosis. nih.gov

Inhibition of Viral Counter-defense Mechanisms: In the context of influenza, the mechanism involves disrupting the viral NS1 protein's ability to suppress the host immune response. By inhibiting the NS1-CPSF30 interaction, the compound would prevent the virus from blocking the processing of host pre-mRNAs, including that of IFN-β. nih.govnih.gov This would allow the cell to mount an effective type I interferon response, a critical component of innate antiviral immunity. mdpi.com

In Vivo Efficacy Studies in Animal Models (Preclinical)

Direct in vivo efficacy studies for this compound have not been published. However, preclinical animal model data for other potent benzamide-based tubulin inhibitors provide proof-of-concept for the therapeutic potential of this compound class.

In one study, a novel N-benzylbenzamide derivative (20b ) developed as a tubulin inhibitor was evaluated in a liver cancer cell H22 allograft mouse model. nih.gov The corresponding water-soluble disodium phosphate pro-drug (20b-P ) significantly inhibited tumor growth and reduced microvessel density in the tumors, demonstrating potent in vivo antitumor and anti-vascular activity. Notably, this compound exhibited an excellent safety profile with a high LD₅₀ value. nih.gov

Another study of an optimized benzamide tubulin inhibitor (compound 48 ) demonstrated robust in vivo antitumor efficacy in multiple xenograft models, including a paclitaxel-resistant A549 lung cancer model. acs.orgnih.gov This compound showed favorable pharmacokinetic profiles and was well-tolerated in the animal models, leading to its advancement into further preclinical evaluation. acs.orgnih.gov These findings suggest that benzamide derivatives, as a class, can be developed into orally active agents with significant in vivo efficacy and acceptable safety profiles.

Analog Design and Synthetic Strategies for 2 Chloro N 3 Phenylpropyl Benzamide Derivatives

Scaffold Hopping and Bioisosteric Replacements in Benzamide (B126) Research

Scaffold hopping and bioisosteric replacement are pivotal strategies in drug discovery aimed at identifying novel chemotypes with similar biological activity to a known parent compound, while potentially offering advantages in terms of intellectual property, synthetic accessibility, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Scaffold Hopping: This approach involves the replacement of the core molecular framework (the scaffold) of a molecule with a structurally different one, while maintaining the original orientation of the key functional groups responsible for biological activity. researchgate.net For 2-chloro-N-(3-phenylpropyl)benzamide, the benzamide core could be replaced with other heterocyclic or carbocyclic structures that can spatially mimic the presentation of the chloro-substituted phenyl ring and the N-alkyl side chain. The goal is to discover isofunctional molecules with distinct core structures. researchgate.net Generative reinforcement learning is an emerging computational technique that aids in this process by designing full molecules with high three-dimensional and pharmacophore similarity to a reference molecule but with low scaffold similarity. researchgate.net

Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with comparable biological activity. nih.govniscpr.res.in This strategy is widely used to optimize lead compounds. wikipedia.org In the context of this compound, several bioisosteric replacements can be envisioned:

Amide Bond Bioisosteres: The amide bond is a critical functional group but can be susceptible to enzymatic cleavage. Its replacement with more stable mimics is a common strategy. wikipedia.org Known bioisosteres for the amide group include:

Thioamides and Selenoamides nih.gov

Ureas nih.gov

Triazoles (1,2,3- and 1,2,4-isomers) nih.govniscpr.res.in

Oxadiazoles and Imidazoles wikipedia.org

Trifluoroethylamine niscpr.res.in

Aromatic Ring Bioisosteres: The 2-chlorophenyl ring can be replaced by other aromatic or heteroaromatic systems to explore different interactions with a biological target. For instance, replacing the phenyl ring with a pyridyl or thiophene (B33073) ring can alter the electronic and solubility properties of the molecule. nih.gov

Functional Group Bioisosteres: The chlorine atom can be substituted with other groups of similar size and electronics. While often considered a bioisostere for a methyl group, its primary role can be to block metabolic pathways. nih.gov Other halogens (e.g., fluorine) or a trifluoromethyl group can also be used to modulate the lipophilicity and electronic nature of the aromatic ring. capes.gov.br

A study on benzamide analogs as potential anthelmintics demonstrated the application of bioisosteric replacement on the amide group. The results highlighted the significance of this group for the compound's nematicidal activity. nih.gov

Table 1: Examples of Bioisosteric Replacements for the Amide Group in Benzamide Analogs

Original Functional GroupBioisosteric ReplacementResulting Structure ExampleReference
AmideThioamideN-Alkylthioamide nih.gov
AmideSelenoamideN-Alkylselenoamide nih.gov
AmideUreaN,N'-Disubstituted Urea nih.gov
AmideTriazole1,4-Disubstituted 1,2,3-Triazole wikipedia.org
AmideOxadiazole2,5-Disubstituted 1,3,4-Oxadiazole wikipedia.org

Combinatorial Chemistry and Library Synthesis for Analogue Discovery

Combinatorial chemistry is a powerful set of techniques for rapidly synthesizing a large number of different but structurally related molecules, known as a library. niscpr.res.inwikipedia.org This approach is highly valuable for identifying new lead compounds and for establishing structure-activity relationships (SAR). nih.gov For the discovery of this compound analogues, both solid-phase and solution-phase combinatorial strategies can be employed.

Solid-Phase Synthesis: In solid-phase organic synthesis (SPOS), molecules are built on a solid support, such as a resin bead. mdpi.com This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as by-products and excess reagents are simply washed away. A "split-and-pool" or "split-mix" synthesis strategy can be used to generate a vast number of compounds. wikipedia.org For a library of this compound derivatives, a resin-bound 3-phenylpropylamine (B116678) could be acylated with a variety of substituted benzoyl chlorides. Alternatively, a resin-bound 2-chlorobenzoic acid could be coupled with a diverse set of primary amines. A library of 10,800 members of 2- and 3-substituted benzanilides was successfully synthesized using a solid-phase approach. nih.gov

Solution-Phase Parallel Synthesis: This method involves conducting multiple, separate reactions in parallel, often in microtiter plates. nih.gov While the number of compounds that can be synthesized is typically smaller than in SPOS, it avoids potential issues with resin cleavage and allows for easier characterization of the final products. acs.org A typical combinatorial synthesis procedure involves the coupling of carboxylic acids to primary amines to create an amide library. researchgate.net This is directly applicable to generating analogues of this compound. For example, a set of substituted 2-chlorobenzoic acids could be reacted in parallel with a set of substituted 3-phenylpropylamines in a grid format to produce a library of distinct products.

The general synthetic route for a combinatorial library of this compound analogues would involve the reaction of a diverse set of building blocks.

Table 2: Building Blocks for Combinatorial Synthesis of this compound Analogs

Component 1 (Acylating Agent)Component 2 (Amine)Potential Diversity Points
Substituted 2-Chlorobenzoyl ChloridesSubstituted 3-PhenylpropylaminesSubstituents on the benzoyl ring
Substituted 2-Chlorobenzoic AcidsSubstituents on the phenyl ring of the propyl side chain
Variations in the linker between the amine and phenyl group

Rational Design Principles for New Benzamide Compounds

Rational drug design relies on an understanding of the structure and function of the biological target to guide the design of new, more potent, and selective compounds. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different structural modifications affect biological activity.

For benzamide derivatives, SAR studies have revealed several key principles:

Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring can significantly impact activity. For example, in a series of N-phenylbenzamides with antischistosomal activity, electron-withdrawing groups were found to be beneficial for potency. mdpi.com The introduction of fluorine atoms into benzamide derivatives has also been shown to increase binding affinity to certain targets. capes.gov.br

Substitution on the N-Alkyl/Aryl Moiety: Modifications to the N-substituent are also critical. In the case of N-phenylbenzamides, shifting a nitro substituent on the anilide portion from a para to a meta position enhanced potency, suggesting that the substitution pattern is crucial. mdpi.com For this compound, exploring substitutions on the phenyl ring of the 3-phenylpropyl group could modulate lipophilicity and interactions with the target.

The design of new benzamide compounds often involves an iterative process of design, synthesis, and biological testing. Computational methods, such as molecular docking, can be used to predict how newly designed analogs will bind to a target protein, helping to prioritize which compounds to synthesize. nih.gov

Table 3: Examples of Designed Benzamide Analogs and Their Reported Activities

Compound ClassKey Design FeatureReported Activity/FindingReference
N-PhenylbenzamidesElectron-withdrawing substituentsImproved in vitro antischistosomal potency mdpi.com
Fluorinated BenzamidesIntroduction of fluorine atomsIncreased CRBN binding affinity capes.gov.br
Conformationally Locked BenzamidesRigidified scaffoldEnhanced chemical stability and selectivity capes.gov.br
Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamidesVaried substituents on benzamide and phenyl ringsPotent Kv1.3 ion channel blockers capes.gov.br

Analytical Methodologies for the Characterization and Quantification of 2 Chloro N 3 Phenylpropyl Benzamide in Research Contexts

Spectroscopic Techniques in Structural Elucidation (NMR, MS, IR)

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-chloro-N-(3-phenylpropyl)benzamide by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique and complementary information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H NMR and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to one another. For instance, the aromatic protons on the 2-chlorobenzoyl and the phenyl groups would appear as distinct multiplets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the propyl chain would be observed in the upfield region. The two methylene (B1212753) groups adjacent to the nitrogen and the phenyl group, and the central methylene group, would each exhibit unique chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide group would be readily identifiable by its characteristic downfield chemical shift (around δ 165-175 ppm). The aromatic carbons would generate a series of signals in the δ 120-140 ppm range, with the carbon attached to the chlorine atom showing a distinct shift. The three aliphatic carbons of the propyl chain would produce signals in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and confirming the elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its molecular formula, C₁₆H₁₆ClNO. The mass spectrum would show a prominent molecular ion peak [M]⁺ and, due to the natural isotopic abundance of chlorine, a characteristic [M+2]⁺ peak with an intensity approximately one-third of the molecular ion peak. Fragmentation patterns observed in the MS/MS spectrum would further corroborate the structure, with likely cleavages occurring at the amide bond and along the propyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands:

A sharp, intense peak around 1650-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the amide group.

A peak in the region of 3300-3500 cm⁻¹ due to the N-H stretching vibration of the secondary amide.

Multiple bands in the 1450-1600 cm⁻¹ region associated with C=C stretching vibrations within the aromatic rings.

C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Expected Spectroscopic Data for this compound

Technique Expected Observation Interpretation
¹H NMR Aromatic protons (multiplets, δ 7.0-8.0), Amide proton (broad singlet), Propyl chain protons (multiplets, upfield)Confirms the presence and connectivity of hydrogen atoms in different chemical environments.
¹³C NMR Carbonyl carbon (δ 165-175), Aromatic carbons (δ 120-140), Aliphatic carbons (upfield)Reveals the number and type of carbon atoms, confirming the carbon skeleton.
Mass Spec. Molecular ion peak [M]⁺ and [M+2]⁺ (approx. 3:1 ratio)Confirms molecular weight and the presence of one chlorine atom.
IR Spec. C=O stretch (~1660 cm⁻¹), N-H stretch (~3400 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹)Identifies key functional groups (amide, aromatic rings).

Chromatographic Separations in Research Applications (HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical research application would involve a reversed-phase HPLC method.

Methodology: In a reversed-phase setup, the stationary phase would be nonpolar (e.g., C18-silica), and the mobile phase would be a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The compound would be separated based on its hydrophobicity. Detection would most commonly be achieved using a UV detector, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance (likely around 230-260 nm).

Applications: HPLC is used to assess the purity of a synthesized batch of the compound, with the area of the main peak being proportional to its concentration. It can also be used to monitor the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time. For quantitative studies, a calibration curve would be constructed by running known concentrations of a pure standard.

Gas Chromatography (GC)

While HPLC is often preferred for a compound of this nature, GC can also be an effective analytical tool, provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition.

Methodology: For GC analysis, the compound would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase would be a high-boiling-point polymer, and separation would be based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) or, more powerfully, a mass spectrometer (GC-MS) would be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, providing both retention time and mass spectral data for high-confidence identification.

Applications: GC and GC-MS are particularly useful for detecting and quantifying volatile or semi-volatile impurities in a sample of this compound. It could also be employed in metabolic studies to identify and quantify the compound and its metabolites in biological samples after appropriate extraction and derivatization.

Interactive Data Table: Chromatographic Methodologies for this compound

Technique Stationary Phase (Example) Mobile Phase/Carrier Gas (Example) Detection Method Primary Application
HPLC C18-silica (Reversed-Phase)Acetonitrile/WaterUV-Vis or MSPurity assessment, quantification, reaction monitoring.
GC Polysiloxane (e.g., DB-5)Helium or NitrogenFID or MSAnalysis of volatile impurities, quantification.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide unambiguous proof of the compound's structure and detailed conformational information.

Methodology: The first and often most challenging step is to grow a high-quality single crystal of this compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Data and Interpretation: The diffraction data are then processed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with very high precision. The resulting crystal structure would reveal:

The precise bond lengths and bond angles within the molecule.

The conformation of the propyl chain and the rotational angles (dihedral angles) between the two aromatic rings and the central amide plane.

The intermolecular interactions, such as hydrogen bonds (e.g., between the amide N-H of one molecule and the carbonyl C=O of a neighboring molecule) and van der Waals forces, that dictate how the molecules pack together in the crystal lattice. This information is crucial for understanding the compound's physical properties and its potential interactions with biological targets.

Future Directions and Emerging Research Avenues for 2 Chloro N 3 Phenylpropyl Benzamide

Integration with Advanced Materials Science and Nanotechnology

The unique structural characteristics of 2-chloro-N-(3-phenylpropyl)benzamide—featuring a rigid benzoyl ring, a flexible phenylpropyl chain, and a hydrogen-bonding amide linker—make it an intriguing candidate for materials science applications. Future research could focus on leveraging these features for the creation of novel functional materials.

Self-Assembling Systems: The amide group is capable of forming predictable hydrogen bonds, a key driver in the self-assembly of supramolecular structures. Investigations could explore how this compound molecules arrange themselves in various solvents and on different substrates to form ordered nanostructures like wires, sheets, or vesicles. The interplay between the aromatic rings (facilitating π-π stacking) and the flexible alkyl chain could lead to complex and potentially useful morphologies.

Functional Polymers and Coatings: The molecule could be functionalized and incorporated as a monomer into polymers. The presence of the chloro-substituent and the phenyl rings could impart specific properties to the resulting polymer, such as altered thermal stability, dielectric constant, or refractive index. As a component in advanced coatings, it could potentially offer enhanced hydrophobicity or specific molecular recognition capabilities.

Organic Electronics: Benzamide (B126) derivatives are being explored for their electronic properties. Future work might investigate the potential of this compound as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The chlorine atom can tune the electronic energy levels (HOMO/LUMO) of the molecule, a critical parameter in designing semiconductor materials.

Application in Chemical Biology Tools and Probe Development

Identifying the specific biological targets of a molecule is crucial for understanding its function. By analogy with other benzamides, this compound could be transformed into a chemical probe to elucidate its mechanism of action within a cell. nih.gov

A promising future direction is the design and synthesis of photo-affinity probes. This involves chemically modifying the parent compound by introducing two key functionalities: a photo-reactive group (e.g., an azide) and a reporter tag (e.g., biotin). Upon binding to its protein target, the probe can be permanently cross-linked using UV light, and the attached biotin (B1667282) tag allows for subsequent isolation and identification of the target protein via proteomic techniques. nih.gov Research into benzamide-based probes for targets like Histone Deacetylases (HDACs) has shown this to be a viable strategy. nih.gov

Table 1: Hypothetical Design of a Chemical Probe Based on this compound
ComponentProposed ModificationFunctionRationale
Parent ScaffoldThis compoundTarget BindingCore structure responsible for binding to the unknown biological target.
Photo-reactive GroupAryl or Alkyl Azide (-N₃)Covalent Cross-linkingForms a highly reactive nitrene upon UV irradiation, creating a permanent bond with the target protein. nih.gov
Reporter TagBiotinTarget IdentificationHigh-affinity binding to streptavidin allows for enrichment and isolation of the cross-linked protein-probe complex for mass spectrometry analysis.
LinkerPolyethylene glycol (PEG) chainSpatial SeparationProvides flexibility and separates the bulky biotin tag from the parent scaffold to minimize interference with target binding.

High-Throughput Screening and Lead Optimization Strategies (Preclinical Focus)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of millions of compounds against biological targets. nih.govnih.gov A key future direction for this compound is its inclusion in large, diverse chemical libraries for HTS campaigns.

These libraries are screened against a wide array of targets, including enzymes, receptors, and whole cells, to identify "hits"—compounds that exhibit a desired biological activity. nih.govthermofisher.comupenn.edu Given that many commercial screening libraries are built around "drug-like" molecules, the physicochemical properties of this compound make it a suitable candidate for inclusion. thermofisher.com

Should this compound emerge as a hit from a screen, the subsequent phase would involve lead optimization. This process entails the systematic synthesis and testing of analogues to improve potency, selectivity, and pharmacokinetic properties.

Table 2: Illustrative High-Throughput Screening and Lead Optimization Cascade
PhaseObjectiveExample Assays / MethodsPotential Outcome
Primary Screen Identify initial activityBiochemical assays (e.g., kinase inhibition) or cell-based assays (e.g., cytotoxicity against cancer cells). nih.govIdentification of this compound as a "hit" compound.
Hit Confirmation Verify activity and rule out artifactsRe-testing of freshly sourced compound in the primary assay.Confirmed activity of the parent compound.
Dose-Response Analysis Determine potency (e.g., IC₅₀/EC₅₀)Serial dilution of the compound to generate a dose-response curve.Quantitative measure of potency (e.g., IC₅₀ = 5.2 µM).
Lead Optimization Improve potency and selectivitySynthesis of analogues (e.g., modifying the chloro- position, altering the propyl chain) and re-testing.Discovery of an analogue with improved potency (e.g., IC₅₀ = 0.4 µM).

Exploration of New Therapeutic Areas and Biological Mechanisms (Preclinical)

The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications. nih.govwikipedia.org This suggests that this compound could possess unrealized biological activities. A crucial future direction is the systematic preclinical evaluation of this compound across various disease models and biological pathways where other benzamides have shown promise. nih.gov

Published research on various benzamide derivatives has demonstrated their potential as:

Anticancer Agents: Acting via mechanisms such as tubulin polymerization inhibition acs.org or the induction of oxidative stress and apoptosis. nih.gov

HDAC Inhibitors: A well-established class of anticancer agents. nih.gov

Antiprion Agents: Showing activity against the misfolded proteins responsible for prion diseases. nih.gov

Ion Channel Modulators: Targeting voltage-gated sodium channels, which is relevant for pain management. mdpi.com

Carbonic Anhydrase Inhibitors: A target for various therapies, including cancer. benthamdirect.com

A strategic preclinical investigation would involve screening this compound in a panel of assays relevant to these therapeutic areas to uncover any potential activity.

Table 3: Proposed Preclinical Screening Panel for this compound
Therapeutic AreaPotential Target ClassExample of a Preclinical AssayRationale Based on Benzamide Literature
OncologyCell ProliferationScreening against a panel of human cancer cell lines (e.g., NCI-60). benthamdirect.comMany benzamide derivatives exhibit potent antiproliferative activity. nih.gov
Oncology / EpigeneticsHDAC EnzymesIn vitro enzymatic assay for HDAC1/2/3 inhibition. nih.govThe benzamide moiety is a known zinc-binding group present in several HDAC inhibitors. nih.gov
Neurology / PainSodium Ion ChannelsPatch-clamp electrophysiology assay on Naᵥ1.7 or Naᵥ1.8 channels. mdpi.comα-aminoamide derivatives have shown potent inhibition of pain-related sodium channels. mdpi.com
Infectious DiseasePrion Protein (PrP)Cell-based assay measuring inhibition of PrPSc accumulation in scrapie-infected cells. nih.govSpecific benzamide scaffolds have been identified as lead compounds for antiprion agents. nih.gov

Development of Sustainable and Efficient Synthetic Methodologies

The advancement of green chemistry principles is paramount in modern organic synthesis. Future research should focus on developing more sustainable and efficient methods for producing this compound. Traditional methods for amide bond formation often rely on converting the carboxylic acid (2-chlorobenzoic acid) into a more reactive species like an acyl chloride using reagents such as thionyl chloride, which can be hazardous and produce toxic byproducts. google.com

Emerging methodologies offer greener alternatives:

Direct Amidation: Catalytic methods that directly couple a carboxylic acid and an amine are highly desirable.

Interrupted Borrowing Hydrogen (IBH) Strategy: Recent research has shown that manganese catalysts can facilitate the N-alkylation of amides using alcohols as alkylating agents, representing a novel and atom-economical approach. rsc.org

Environmentally Friendly Reaction Conditions: The use of safer solvents and catalysts, such as lithium amides under aerobic conditions, can significantly reduce the environmental impact of the synthesis. researchgate.net

The goal would be to develop a one-pot synthesis that minimizes waste, avoids harsh reagents, and proceeds with high yield and purity. google.comresearchgate.net

Table 4: Comparison of Traditional vs. Proposed Sustainable Synthesis
ParameterTraditional Approach (e.g., via Acyl Chloride)Proposed Sustainable Approach
Starting Materials 2-chlorobenzoic acid, thionyl chloride, 3-phenylpropylamine (B116678)2-chlorobenzoic acid, 3-phenylpropylamine
Key Reagents/Catalysts Thionyl chloride (SOCl₂) or oxalyl chloridePotentially a reusable metal catalyst (e.g., Mn-based) or enzyme. rsc.org
Number of Steps Typically two steps (activation, then coupling).Ideally a one-pot, direct amidation reaction. google.com
Byproducts HCl, SO₂, stoichiometric base waste.Ideally only water.
Environmental Impact Higher, due to corrosive and toxic reagents.Lower, aligning with green chemistry principles. mdpi.com

Advanced Computational Approaches for Compound Design and Optimization

In silico methods are indispensable for accelerating the drug discovery and materials design process. Applying advanced computational chemistry techniques to this compound can guide its development by predicting properties and prioritizing synthetic efforts. sci-hub.senih.gov

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound within the target's active site. benthamdirect.com This information is invaluable for designing analogues with improved binding affinity. Furthermore, large virtual libraries of compounds can be screened against a protein target to identify new scaffolds.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as its HOMO/LUMO energy gap, electrostatic potential, and charge distribution. sci-hub.se These properties are fundamental to its reactivity and interaction with biological targets or other molecules in a material.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues has been synthesized and tested for a particular activity, QSAR models can be built. nih.gov These statistical models correlate chemical structures with biological activity, enabling the prediction of the activity of new, unsynthesized compounds and guiding the design of more potent molecules. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. nih.gov Early in silico assessment of these properties for this compound and its derivatives can help flag potential liabilities and prioritize compounds with more favorable drug-like profiles.

Table 5: Key Computational Parameters for In Silico Analysis
Computational MethodParameter to CalculatePurpose / Application
Molecular DockingBinding Affinity (Score), Binding PosePredicting interaction with a biological target; guiding analogue design. benthamdirect.com
Density Functional Theory (DFT)HOMO/LUMO Energies, Electrostatic PotentialUnderstanding electronic properties, reactivity, and potential for use in organic electronics. sci-hub.se
QSARCorrelation Coefficient (R²), Predictive Power (Q²)Building models to predict the activity of new analogues based on their structure. nih.gov
ADMET ModelingPredicted Solubility, LogP, hERG inhibitionEarly assessment of drug-like properties to de-risk preclinical development. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(3-phenylpropyl)benzamide with high purity?

The compound is synthesized via coupling 2-chlorobenzoic acid with 3-phenylpropylamine under mild conditions (room temperature, overnight) using a carbodiimide-based coupling agent. Post-reaction purification via reversed-phase HPLC ensures removal of unreacted starting materials and byproducts. Characterization by 1H^1H-NMR (e.g., δ 7.67–7.54 ppm for aromatic protons) and LCMS (m/z=274.1[M+H]+m/z = 274.1 \, [M+H]^+) confirms structural integrity .

Q. How can researchers validate the structural conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Software suites like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for analyzing unit cell parameters (e.g., monoclinic P21/cP2_1/c symmetry) and hydrogen-bonding networks. For compounds resistant to crystallization, DFT calculations paired with NMR chemical shift predictions can resolve ambiguities .

Q. What purification strategies are optimal for isolating this compound?

Reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is preferred for high-purity isolation. For scale-up, flash chromatography using silica gel and ethyl acetate/hexane mixtures offers a cost-effective alternative, though purity may require iterative runs .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and crystallographic results?

Discrepancies in NMR chemical shifts (e.g., aromatic proton splitting patterns) versus SC-XRD-derived torsion angles may arise from dynamic effects in solution. To resolve these, variable-temperature NMR or NOESY experiments can probe conformational flexibility. Cross-validation with computational models (e.g., Gaussian or ORCA for DFT) is advised .

Q. What mechanistic insights exist for the bioactivity of benzamide derivatives like this compound?

Analogous compounds (e.g., triflumuron) target enzymes such as chitin synthase in pests, disrupting biochemical pathways like cuticle formation. For mammalian systems, benzamides may inhibit kinases or GPCRs. In vitro assays (e.g., fluorescence polarization for binding affinity) and ADME studies (e.g., microsomal stability assays) are critical for elucidating mechanisms .

Q. How can crystallographic disorder in this compound be modeled?

Disorder in the phenylpropyl chain or chloro-substituent requires multi-component refinement in SHELXL. Occupancy parameters should be adjusted iteratively, and restraints applied to bond lengths/angles. Validation tools like PLATON’s ADDSYM can detect missed symmetry elements that exacerbate disorder .

Q. What strategies improve the metabolic stability of benzamide-based compounds?

Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the para-position of the benzamide ring reduces oxidative metabolism. In vitro assays in liver microsomes (human/rat) with LC-MS/MS monitoring identify metabolic hotspots. Deuterium incorporation at labile C-H sites can further enhance stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.